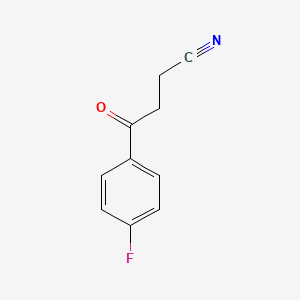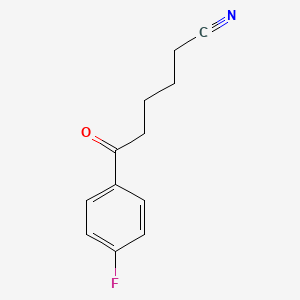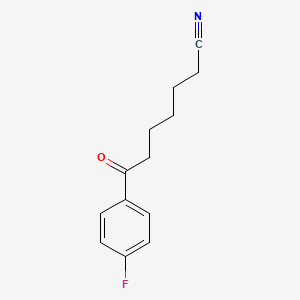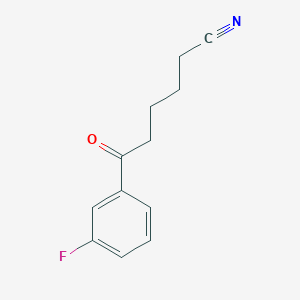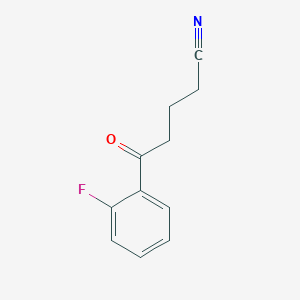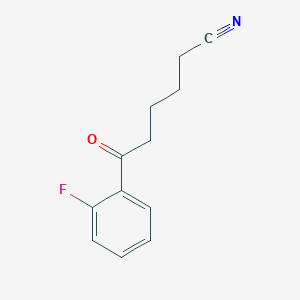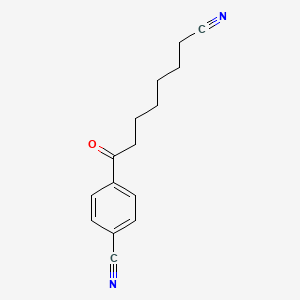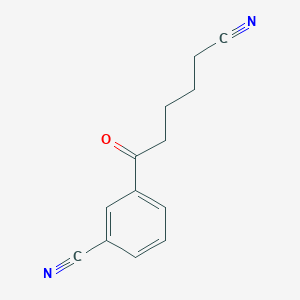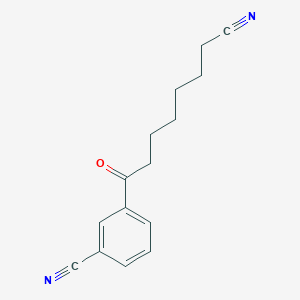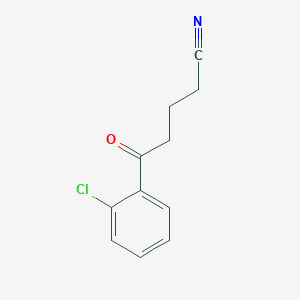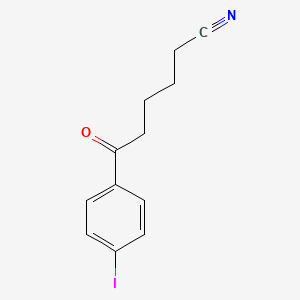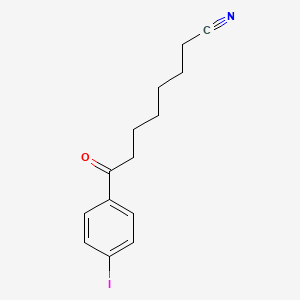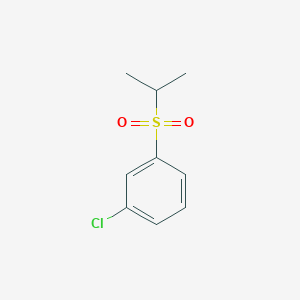
m-Chlorphenylisopropylsulfon
Übersicht
Beschreibung
M-Chlorophenyl isopropyl sulfone is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Chlorophenyl isopropyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Chlorophenyl isopropyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hochleistungspolymere
Aromatische Polysulfone sind Hochleistungspolymere mit hervorragenden thermischen und physikalisch-mechanischen Eigenschaften . Sie wurden für den Einsatz unter Bedingungen hoher Betriebstemperaturen (über 160 °C), hoher mechanischer Belastung, aggressiven chemischen Medien und hochenergetischer Strahlung entwickelt .
Materialwissenschaft
Im Bereich der Materialwissenschaft wurden aromatische Polysulfone aktiv entwickelt und in fast allen Bereichen des menschlichen Lebens eingesetzt, wodurch der Ersatz vieler natürlicher und künstlicher Materialien möglich wurde .
Ingenieurwesen und Technologie
Der gegenwärtige Stand der Technik erfordert die Schaffung neuer Materialien, die die Anforderungen verschiedener Industriezweige erfüllen können. Die Einarbeitung verschiedener heterocyclischer Gruppen in die Hauptkette eines Polymers ermöglicht die Synthese von Materialien mit den erforderlichen mechanischen und chemischen Eigenschaften sowie hoher Beständigkeit gegen thermische Schocks und Oxidation .
Elektronik und Elektrotechnik
Aromatische schwefelhaltige Polymere weisen eine Reihe wertvoller Eigenschaften auf, wie z. B. Hitze- und Wärmeschockbeständigkeit in Kombination mit guten dielektrischen und Hafteigenschaften, hohe Beständigkeit gegen äußere Belastungen bei hohen Temperaturen, geringe Permeabilität für die meisten Flüssigkeiten und Gase, minimale Feuchtigkeitsaufnahme, hohe chemische Beständigkeit usw., die die Möglichkeit ihres Einsatzes in der Elektronik und Elektrotechnik eröffnen .
Luft- und Raumfahrtindustrie
Aufgrund ihrer hohen Leistungsmerkmale werden aromatische Polysulfone in der Luft- und Raumfahrtindustrie eingesetzt .
Elektrofahrzeugbau
Aromatische Polysulfone werden aufgrund ihrer hohen thermischen Stabilität und Beständigkeit gegen äußere Belastungen bei hohen Temperaturen auch im Elektrofahrzeugbau eingesetzt .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
m-Chlorophenyl isopropyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. m-Chlorophenyl isopropyl sulfone may interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of sulfides to sulfones . These interactions often involve the formation of stable intermediates that facilitate subsequent biochemical transformations.
Cellular Effects
m-Chlorophenyl isopropyl sulfone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been shown to induce mitophagy and promote mitochondrial fission via phosphorylation of specific proteins . m-Chlorophenyl isopropyl sulfone may also impact the expression of genes involved in oxidative stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Chlorophenyl isopropyl sulfone may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Sulfones are known for their chemical stability, which allows them to maintain their activity over extended periods . The specific temporal effects of m-Chlorophenyl isopropyl sulfone would depend on its interaction with cellular components and environmental conditions.
Dosage Effects in Animal Models
The effects of m-Chlorophenyl isopropyl sulfone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . The threshold effects and toxicity levels would need to be carefully studied to determine the safe and effective dosage range.
Metabolic Pathways
m-Chlorophenyl isopropyl sulfone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of m-Chlorophenyl isopropyl sulfone is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of m-Chlorophenyl isopropyl sulfone within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficiency of transport and distribution can influence the compound’s bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of m-Chlorophenyl isopropyl sulfone affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
1-chloro-3-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGZMLDVYITHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


